(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6
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Overview
Description
rac Enterodiol-d6: is a deuterium-labeled compound with the molecular formula C18H16D6O4 and a molecular weight of 308.4 g/mol . It is a stable isotope-labeled analog of enterodiol, a lignan found in various plants. The deuterium labeling makes it useful in various scientific research applications, particularly in metabolic studies and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Enterodiol-d6 involves the incorporation of deuterium atoms into the enterodiol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of rac Enterodiol-d6 requires large-scale synthesis techniques. This often involves the use of specialized equipment and facilities to handle deuterated compounds. The production process must adhere to strict quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: rac Enterodiol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize rac Enterodiol-d6.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .
Scientific Research Applications
rac Enterodiol-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease research.
Industry: Utilized in the development of new drugs and in quality control processes for pharmaceuticals.
Mechanism of Action
The mechanism of action of rac Enterodiol-d6 involves its interaction with various molecular targets and pathways. As a lignan, it can modulate the activity of enzymes involved in metabolic processes. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its biological effects .
Comparison with Similar Compounds
Enterodiol: The non-deuterated analog of rac Enterodiol-d6, commonly found in plants.
Enterolactone: Another lignan with similar biological properties.
Secoisolariciresinol: A precursor to enterodiol and enterolactone, also found in plants.
Uniqueness: rac Enterodiol-d6 is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. This makes it a valuable tool in research applications where precise tracking and analysis are required .
Properties
Molecular Formula |
C18H22O4 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(2S,3S)-2,3-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m1/s1/i3D,4D,5D,6D,9D,10D |
InChI Key |
DWONJCNDULPHLV-UHCIIZHOSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C[C@H](CO)[C@H](CC2=C(C(=C(C=C2[2H])[2H])O)[2H])CO)[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO |
Origin of Product |
United States |
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